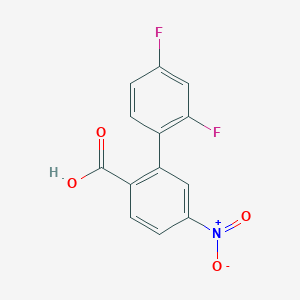

2-(2,4-Difluorophenyl)-4-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO4/c14-7-1-3-9(12(15)5-7)11-6-8(16(19)20)2-4-10(11)13(17)18/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEZIMBYXWUWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689603 | |

| Record name | 2',4'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261903-76-7 | |

| Record name | 2',4'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways to 2 2,4 Difluorophenyl 4 Nitrobenzoic Acid

Retrosynthetic Analysis of the 2-(2,4-Difluorophenyl)-4-nitrobenzoic acid Scaffold

A retrosynthetic analysis of the target molecule identifies the central carbon-carbon single bond connecting the two aromatic rings as the most logical point for disconnection. This biaryl linkage is the most complex feature of the molecule, and its formation is central to any synthetic strategy.

This primary disconnection breaks the target molecule down into two simpler, more readily available synthons: a 4-nitrobenzoic acid derivative and a 2,4-difluorophenyl derivative. The key challenge then becomes identifying the appropriate functional groups on these precursors to facilitate their coupling. For instance, in the context of a transition-metal-catalyzed cross-coupling reaction, one fragment would typically bear a halide or triflate (an electrophile), while the other would be an organometallic reagent (a nucleophile).

Further disconnections can be envisioned for the individual precursors. The 4-nitrobenzoic acid moiety can be disconnected to benzoic acid or a toluene (B28343) derivative, considering the introduction of the nitro group. Similarly, the 2,4-difluorophenyl fragment can be traced back to simpler fluorinated benzenes. The order of these transformations—nitration, halogenation, carboxylation, and coupling—is critical to avoid unwanted side reactions and to ensure correct regiochemistry.

Strategies for Introducing the Nitro Group onto Aromatic Carboxylic Acids

The introduction of a nitro group (–NO2) onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.org The position of nitration is dictated by the electronic properties of the substituents already present on the ring.

The carboxyl group (–COOH) of benzoic acid is a deactivating, meta-directing group due to its electron-withdrawing nature. numberanalytics.com Therefore, direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid, making it an unsuitable pathway for obtaining the 4-nitro isomer required for the target molecule. google.com

To achieve the desired 4-nitro substitution pattern, alternative strategies must be employed:

Oxidation of a Precursor: A common and effective method is to start with a precursor where the para-directing nature of another group can be exploited. For example, p-nitrotoluene is a readily available starting material. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like sodium dichromate in sulfuric acid or potassium permanganate. orgsyn.org This approach ensures the correct 1,4-relationship between the nitro and carboxyl groups.

Starting with 4-Nitroacetophenone: Another viable route involves the oxidation of 4-nitroacetophenone. This ketone can be converted to 4-nitrobenzoic acid by treatment with nitric acid, often in the presence of a catalyst like ammonium (B1175870) metavanadate. google.com

Methodologies for Incorporating Fluorine Atoms into Benzoic Acid Derivatives

Introducing fluorine atoms onto an aromatic ring can be challenging, but several methods are available. researchgate.net

Nucleophilic Aromatic Substitution (SₙAr): The Halex reaction (halogen exchange) is a powerful method where an activated aryl chloride or bromide is displaced by a fluoride (B91410) source, such as potassium fluoride. This reaction is particularly effective when the ring is activated by electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.

Electrophilic Fluorination: Reagents such as Selectfluor® can directly introduce fluorine onto an electron-rich aromatic ring. However, this often requires directing groups to control the position of fluorination. nih.gov

The Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium fluoroborate salt, which is prepared from the corresponding aniline (B41778). quora.com

Use of Fluorinated Starting Materials: From a practical standpoint, the most straightforward approach is often to begin with a commercially available, pre-fluorinated building block. google.comumich.edu For the synthesis of the 2,4-difluorophenyl fragment, a common starting material would be 1,3-difluorobenzene (B1663923) or 2,4-difluoroaniline.

Carbon-Carbon Bond Formation Techniques for Aryl-Aryl Coupling

The creation of the biaryl bond is the cornerstone of this synthesis. Transition-metal-catalyzed cross-coupling reactions have revolutionized this field, largely replacing harsher classical methods like the Ullmann condensation. numberanalytics.comfiveable.menumberanalytics.com

The Negishi coupling is a highly effective reaction for forming carbon-carbon bonds, including the sp²–sp² bonds found in biaryl systems. wikipedia.orgorganic-chemistry.org It involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. rsc.org

The catalytic cycle generally proceeds through three fundamental steps:

Oxidative Addition: The low-valent palladium(0) or nickel(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a 2-halide-4-nitrobenzoic acid derivative), forming a high-valent metal-aryl complex.

Transmetalation: The organic group from the organozinc reagent (e.g., a (2,4-difluorophenyl)zinc halide) is transferred to the metal center, displacing the halide and forming a diorganometal complex.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final biaryl product and regenerating the low-valent catalyst, which re-enters the cycle. rsc.org

A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents, which are often prepared in situ from the corresponding aryl halide. wikipedia.orgorganic-chemistry.org

While the Negishi coupling is a powerful tool, other methods are also widely used for biaryl synthesis. The choice of reaction often depends on the specific substrates, functional group compatibility, and availability of starting materials.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid/Ester | Aryl Halide/Triflate | Palladium | High functional group tolerance; mild conditions; boronic acids are often stable and commercially available. numberanalytics.comfiveable.me |

| Stille Coupling | Aryl Stannane | Aryl Halide/Triflate | Palladium | High functional group tolerance; insensitive to moisture/air, but tin reagents are toxic. numberanalytics.comnumberanalytics.com |

| Ullmann Condensation | None (two Aryl Halides) | Aryl Halide | Copper | A classical method; typically requires harsh conditions (high temperatures) and stoichiometric copper. fiveable.menumberanalytics.com |

Considerations for Stereoselective Synthesis of Related Diaryl Systems

The target molecule, this compound, possesses substituents at the ortho positions of both aromatic rings relative to the connecting bond (the fluorine on one ring and the carboxylic acid on the other). This substitution pattern can create a significant energy barrier to rotation around the C-C single bond. If this barrier is high enough to allow for the isolation of individual rotational isomers (rotamers) at room temperature, the molecule exhibits a form of stereoisomerism known as atropisomerism . acs.orgbohrium.com These non-superimposable, mirror-image atropisomers are a source of axial chirality.

The enantioselective synthesis of atropisomeric biaryls is a major focus of modern organic chemistry. nih.govresearchgate.net Key strategies include:

Catalyst-Controlled Asymmetric Coupling: Employing a transition metal catalyst coordinated to a chiral ligand can influence the geometry of the transition state during the C-C bond formation, leading to a preference for one atropisomer over the other. bohrium.com

Substrate-Controlled Synthesis (Chirality Transfer): If a stereocenter is already present in one of the starting materials, its stereochemical information can be transferred to the newly formed chiral axis.

Dynamic Kinetic Resolution (DKR): This strategy applies to biaryl systems that interconvert rapidly at a given temperature. A chiral catalyst or reagent can selectively react with one of the rapidly equilibrating enantiomers, effectively trapping it as a stable, enantioenriched product. nih.gov

For a molecule like this compound, achieving stereoselectivity would likely involve an asymmetric version of a cross-coupling reaction, such as a chiral Suzuki-Miyaura or Negishi coupling, to construct the biaryl axis in an enantioselective manner. acs.org

Optimization of Reaction Conditions and Yields for Enhanced Synthetic Efficiency

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct and efficient pathway to construct the biaryl scaffold of the target molecule. The primary synthetic route involves the coupling of (2,4-difluorophenyl)boronic acid with a halo-substituted 4-nitrobenzoic acid, typically 2-chloro-4-nitrobenzoic acid, in the presence of a palladium catalyst.

The general reaction is as follows:

A typical laboratory-scale synthesis would involve dissolving 2-chloro-4-nitrobenzoic acid and (2,4-difluorophenyl)boronic acid in a suitable solvent system, such as a mixture of toluene and water. A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate, are then added to the mixture. The reaction is heated under an inert atmosphere, for example, nitrogen or argon, for several hours until completion.

Optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are systematically varied include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand Selection: While various palladium catalysts can be employed, the selection of the appropriate ligand can significantly impact the reaction's efficiency. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh3) or more electron-rich and sterically hindered biaryl phosphine (B1218219) ligands, are commonly used to stabilize the palladium center and facilitate the catalytic cycle. The catalyst loading is also a critical factor, with lower concentrations being desirable for cost-effectiveness and reduced metal contamination in the final product.

Base: The choice of base is integral to the transmetalation step of the Suzuki-Miyaura coupling. Inorganic bases like potassium carbonate, sodium carbonate, and potassium phosphate (B84403) are frequently used. The strength and solubility of the base can influence the reaction rate and the formation of byproducts.

Solvent System: The solvent plays a crucial role in dissolving the reactants and facilitating the interaction between the organic and aqueous phases in a typical Suzuki-Miyaura reaction. A mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane) and an aqueous solution of the base is commonly employed. The ratio of the organic solvent to water can affect the reaction kinetics and yield.

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, often between 80°C and 110°C, to ensure a reasonable reaction rate. The optimal temperature and reaction time are determined by monitoring the consumption of the starting materials, for instance by using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A hypothetical optimization study for the synthesis of this compound is summarized in the table below.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 3 | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME/H₂O | 85 | 78 |

| 4 | Pd(OAc)₂ (1) | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 92 |

Advanced Isolation and Purification Techniques for Complex Organic Molecules

Following the synthesis, the reaction mixture contains the desired product, this compound, along with unreacted starting materials, catalyst residues, and byproducts. Therefore, a multi-step isolation and purification process is necessary to obtain the compound in high purity.

Initial Work-up: The first step typically involves quenching the reaction and separating the organic and aqueous layers. The aqueous layer, containing the product as a salt due to the basic reaction conditions, is acidified with a mineral acid, such as hydrochloric acid. This protonates the carboxylate group, causing the desired benzoic acid derivative to precipitate out of the solution. The crude solid is then collected by filtration and washed with water to remove inorganic salts.

Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. wipo.intnih.gov The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For a substituted benzoic acid like the target molecule, a mixed solvent system, such as ethanol (B145695)/water or acetic acid/water, is often effective. The crude product is dissolved in the minimum amount of the hot solvent mixture, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities tend to remain in the solution. The purified crystals are then collected by filtration.

Chromatographic Methods: For achieving very high purity or for separating closely related impurities, chromatographic techniques are employed.

Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. An appropriate solvent system (eluent) is used to move the components down the column at different rates based on their polarity. For a carboxylic acid, a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic acid to suppress deprotonation of the carboxylic acid on the silica gel, can be effective.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the highest purity standards, preparative HPLC is the method of choice. This technique uses a high-pressure pump to pass the sample through a column with a smaller particle size stationary phase, leading to very high resolution. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA), would be suitable for the purification of this compound.

The purity of the final product is typically assessed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

| Purification Method | Principle | Typical Solvents/Mobile Phase | Purity Achieved |

|---|---|---|---|

| Recrystallization | Differential solubility at different temperatures | Ethanol/Water, Acetic Acid/Water | >95% |

| Column Chromatography | Differential adsorption on a stationary phase | Hexane/Ethyl Acetate with Acetic Acid | >98% |

| Preparative HPLC | High-resolution partitioning between stationary and mobile phases | Acetonitrile/Water with TFA | >99.5% |

Computational Chemistry and Theoretical Investigations of 2 2,4 Difluorophenyl 4 Nitrobenzoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational to modern chemical research, enabling the determination of a molecule's most stable three-dimensional shape (its optimized geometry) and the distribution of electrons within it.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. niscpr.res.in This method is particularly well-suited for studying aromatic compounds like substituted benzoic acids. The choice of the functional and the basis set is critical for obtaining reliable results.

For molecules similar to 2-(2,4-Difluorophenyl)-4-nitrobenzoic acid, the hybrid functional B3LYP is a popular and robust choice. niscpr.res.in It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Another functional, such as the meta-GGA hybrid M06-2X , has also been shown to provide excellent results for benzoic acid derivatives. researchgate.net

The basis set determines the mathematical functions used to describe the orbitals of the atoms. For this class of molecules, Pople-style basis sets like 6-311++G(d,p) are frequently employed. niscpr.res.inresearchgate.net This notation indicates a split-valence basis set with diffuse functions (the ++ symbols, important for describing anions and weak interactions) and polarization functions (the (d,p) part, crucial for accurately describing bonding). Studies on related compounds like 2-chloro-4-nitrobenzoic acid have successfully used such combinations to analyze their structure. ucl.ac.uk

| Component | Examples | Rationale for Use |

|---|---|---|

| DFT Functional | B3LYP, M06-2X, CAM-B3LYP, ωB97XD | Provides a good balance of accuracy and computational efficiency for organic molecules. niscpr.res.inresearchgate.net |

| Basis Set | 6-311++G(d,p), aug-cc-pVDZ | Accurately describes electron distribution, including diffuse electrons and polarization effects necessary for aromatic and hydrogen-bonded systems. researchgate.net |

While DFT is a workhorse, post-Hartree-Fock methods offer a pathway to higher accuracy, albeit at a greater computational expense. Møller-Plesset perturbation theory to the second order (MP2) is one such method. It improves upon the Hartree-Fock approximation by including electron correlation effects, which are vital for accurately describing non-covalent interactions and subtle electronic phenomena. For smaller molecules or for benchmarking DFT results, MP2 calculations can provide a more refined understanding of the system's energy and structure.

The structure of this compound is not rigid. Rotation can occur around the C-C bond connecting the two phenyl rings and the C-C bond linking the carboxylic acid group to its ring. This gives rise to multiple possible conformers (spatial arrangements of the atoms).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . wikipedia.orglibretexts.org The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial descriptor of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. niscpr.res.in

For this compound, the HOMO would likely be distributed across the phenyl rings, while the LUMO is expected to be localized more on the nitrophenyl ring, particularly due to the strong electron-withdrawing nature of the nitro group. The precise energy gap would be calculated from the DFT output.

| Orbital | Energy (eV) | Characteristic |

|---|---|---|

| LUMO | -3.50 | Electron Acceptor (Electrophilic Center) |

| HOMO | -7.80 | Electron Donor (Nucleophilic Center) |

| HOMO-LUMO Gap (ΔE) | 4.30 | Indicator of Chemical Reactivity and Stability |

Note: The values in this table are illustrative examples for a generic substituted benzoic acid and would need to be calculated specifically for this compound.

The presence of both electron-donating (the difluorophenyl ring, relative to the other ring) and strong electron-withdrawing (the nitro group and carboxylic acid) moieties within the same molecule suggests the possibility of Intramolecular Charge Transfer (ICT) . FMO analysis is key to understanding this phenomenon.

Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO. If the HOMO and LUMO are spatially separated within the molecule, this excitation corresponds to a transfer of electron density from one part of the molecule to another. In this compound, the HOMO is anticipated to have significant density on the 2,4-difluorophenyl ring, while the LUMO would be centered on the 4-nitrobenzoic acid moiety. An electronic transition from HOMO to LUMO would therefore result in a charge transfer from the difluorophenyl part to the nitrophenyl part, a characteristic that significantly influences the molecule's optical and electronic properties. niscpr.res.in

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface visualizes the charge distribution and provides a guide to the regions of a molecule that are electron-rich or electron-poor.

In the case of this compound, the MEP map would reveal the negative potential, indicative of nucleophilic reactivity (electron-rich regions), concentrated around the oxygen atoms of the carboxylic acid and nitro groups. These areas are susceptible to electrophilic attack. Conversely, the positive potential, indicating electrophilic reactivity (electron-poor regions), is expected to be located around the hydrogen atom of the carboxylic acid group, making it a likely site for nucleophilic attack. The difluorophenyl ring will also exhibit regions of varying potential due to the electron-withdrawing nature of the fluorine atoms. Understanding these electrostatic potential distributions is crucial for predicting intermolecular interactions, including hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Insights

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization and its stabilizing effects.

For this compound, NBO analysis would elucidate the hyperconjugative interactions that contribute to its stability. Key interactions would include the delocalization of electron density from the lone pairs of the oxygen atoms in the nitro and carboxylic acid groups to the antibonding orbitals of the adjacent pi-systems of the benzene (B151609) rings. The analysis can also quantify the polarization of the bonds, providing insight into the ionic and covalent character of the atomic linkages within the molecule. wikipedia.org These delocalization effects, or departures from an idealized localized Lewis structure, are signaled by weak occupancies of the valence antibonds. wikipedia.org

The strength of these donor-acceptor interactions can be estimated using second-order perturbation theory. For instance, the interaction between a nitrogen lone pair (donor) and a vicinal antibond (acceptor) can be quantified in kcal/mol. wisc.edu This analysis helps to rationalize the preferred conformations and the electronic communication between the different functional groups of the molecule.

Computational Simulation and Validation of Spectroscopic Properties

Computational methods are extensively used to simulate and validate the spectroscopic properties of molecules, providing a powerful complement to experimental data.

Theoretical calculations, often employing Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G, can predict the vibrational frequencies of this compound. scirp.org These calculated frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data obtained from FT-IR and FT-Raman spectroscopy. scirp.orgresearchgate.netnih.gov The agreement between the scaled theoretical and experimental frequencies helps in the definitive assignment of the vibrational modes. nih.gov

Below is a table showing a representative comparison of experimental and scaled theoretical vibrational frequencies for key functional groups, based on data from similar aromatic carboxylic acids.

| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | ~3000-2800 | ~2950 |

| C=O Stretch (Carboxylic Acid) | ~1708 | ~1728 |

| N-O Asymmetric Stretch (Nitro Group) | ~1530 | ~1540 |

| N-O Symmetric Stretch (Nitro Group) | ~1350 | ~1341 |

| C-F Stretch | ~1250 | ~1240 |

Note: The data in this table is illustrative and based on typical values for similar compounds. Actual values for this compound may vary.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of this compound in the ultraviolet-visible (UV-Vis) range. These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n → π* and π → π* transitions.

For a molecule like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from the electronic transitions within the aromatic rings and the nitro group. The presence of the nitro group, a strong chromophore, typically results in a significant absorption band. researchgate.netresearchgate.net The predicted spectrum can be compared with experimental data to validate the theoretical model and to understand the electronic structure of the molecule. nih.gov

Analysis of Supramolecular Interactions

The solid-state architecture of this compound is governed by a network of supramolecular interactions, with hydrogen bonding playing a predominant role.

In the crystalline state, molecules of this compound are likely to form dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common and highly stable hydrogen bonding motif for carboxylic acids. rsc.org

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it generates a unique surface for a molecule, allowing for the detailed study of how it interacts with its neighbors. The surface is color-mapped to highlight different types of close contacts, providing a visual and quantitative summary of the crystal packing environment.

For a molecule like this compound, this analysis would identify and quantify the various non-covalent interactions, such as hydrogen bonds and other key contacts, that stabilize its solid-state structure. The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts.

Although specific data for the title compound is not available, a hypothetical breakdown of intermolecular contacts derived from a Hirshfeld analysis is presented below. The percentages represent the relative contribution of each type of contact to the total Hirshfeld surface area. These interactions are critical for understanding the supramolecular assembly of the compound.

Interactive Data Table: Representative Intermolecular Contacts for a Nitro-substituted Phenylbenzoic Acid Derivative

The following table illustrates the typical intermolecular contacts and their percentage contributions to the Hirshfeld surface for a molecule with similar functional groups.

| Contact Type | Description | Typical Contribution (%) |

| H···H | Represents contacts between hydrogen atoms. These are often the most abundant but are relatively weak. | 40 - 50% |

| O···H / H···O | Includes interactions involving the nitro and carboxylic acid oxygen atoms with hydrogen atoms, indicative of hydrogen bonding. | 15 - 25% |

| C···H / H···C | Arises from contacts between carbon and hydrogen atoms, typical of interactions involving the aromatic rings. | 10 - 20% |

| F···H / H···F | Contacts involving the fluorine atoms on the difluorophenyl ring with hydrogen atoms. | 5 - 15% |

| C···C | Contacts between carbon atoms of the aromatic rings, which can be associated with π-π stacking. | 3 - 7% |

| O···O | Contacts between oxygen atoms, typically from the nitro groups. | < 5% |

| N···O / O···N | Interactions involving the nitrogen and oxygen atoms of the nitro group. | < 5% |

Quantification of π-π Stacking Interactions

π-π stacking interactions are non-covalent forces that occur between aromatic rings. In the context of this compound, these interactions would involve the phenyl and difluorophenyl rings. The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the electrostatic potential of the aromatic rings, which in turn governs the geometry and strength of these stacking interactions.

Computational methods can quantify these interactions by calculating key geometric parameters from the crystal structure, such as the inter-planar distance between stacked rings and the slip angle. The interaction energy can also be calculated to determine the stability contributed by these forces.

Interactive Data Table: Parameters for Quantifying π-π Stacking

This table outlines the key parameters used to define and quantify π-π stacking interactions between the aromatic rings of a molecule like this compound.

| Parameter | Description | Typical Value Range for Stacking |

| Inter-planar Distance (Å) | The perpendicular distance between the centroids of two parallel aromatic rings. | 3.3 - 3.8 Å |

| Centroid-to-Centroid Distance (Å) | The direct distance between the geometric centers of two interacting aromatic rings. | 3.5 - 5.5 Å |

| Slip Angle (°) | The angle between the centroid-to-centroid vector and the normal to the plane of one of the rings. A non-zero angle indicates a slipped-parallel or T-shaped arrangement. | 0 - 90° |

| Interaction Energy (kcal/mol) | The calculated energy stabilizing the dimer formation due to stacking. Negative values indicate a stabilizing interaction. | -1 to -15 kcal/mol |

Advanced Computational Studies (e.g., Non-Linear Optical Properties)

Non-linear optical (NLO) properties of a molecule describe its response to strong electromagnetic fields, such as those from a laser. Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to enhanced NLO responses. In this compound, the nitro group acts as a strong electron acceptor.

Calculations of Molecular Polarizability and Hyperpolarizability

The NLO response of a molecule is quantified by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties describe how the molecular dipole moment changes in the presence of an applied electric field. Density Functional Theory (DFT) is a common computational method used to calculate these values.

Polarizability (α): A measure of the linear response of the electron cloud to an electric field, indicating how easily the molecule can be polarized.

First Hyperpolarizability (β): A measure of the second-order, non-linear response. A large β value is a key indicator of potential second-harmonic generation (SHG) activity.

While specific calculated values for this compound are not found in the searched literature, the table below outlines the relevant parameters that would be determined from such a computational study.

Interactive Data Table: Calculated Polarizability and Hyperpolarizability Parameters

This table presents the typical components and total values for polarizability and first hyperpolarizability calculated using computational methods like DFT. The units are often expressed in atomic units (a.u.) or electrostatic units (esu).

| Parameter | Symbol | Description | Example Unit |

| Mean Polarizability | α | The average polarizability of the molecule, indicating its overall response to an electric field. | 10⁻²⁴ esu |

| Anisotropy of Polarizability | Δα | A measure of how the polarizability differs along different molecular axes. | 10⁻²⁴ esu |

| Total First Hyperpolarizability | β_tot | The magnitude of the first hyperpolarizability tensor, indicating the overall second-order NLO response. | 10⁻³⁰ esu |

| Dipole Moment | µ | The measure of the net molecular polarity, which is a fundamental property influencing NLO response. | Debye (D) |

Chemical Reactivity and Transformation Mechanisms of 2 2,4 Difluorophenyl 4 Nitrobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several important reactions, including the formation of esters and amides, and decarboxylation under specific conditions.

Esterification: The carboxylic acid group of 2-(2,4-Difluorophenyl)-4-nitrobenzoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the ester product, a large excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. For nitro-substituted benzoic acids, various acid catalysts such as sulfuric acid or toluenesulfonic acid can be employed. orgsyn.org The reaction temperature is typically elevated to achieve a reasonable reaction rate.

A general procedure for the esterification of a nitrobenzoic acid involves heating a mixture of the acid and an alcohol with a suitable catalyst. orgsyn.org For example, the esterification of 4-nitrobenzoic acid with ethanol (B145695) has been studied using various catalysts, including solid acid catalysts like zeolites, sometimes in conjunction with microwave or ultrasound irradiation to enhance reaction rates. researchgate.net

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. Direct reaction of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine. fishersci.co.uk Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the amide bond formation. luxembourg-bio.com

Recent methods have also explored the direct amidation of carboxylic acids with nitroarenes, where the nitro group is reduced in situ to an amine, followed by condensation with the carboxylic acid. organic-chemistry.org Boric acid has also been shown to catalyze the direct amidation of benzoic acids with amines under mild conditions. luxembourg-bio.com For sterically hindered or electronically deactivated carboxylic acids like the title compound, more robust activating agents or harsher reaction conditions might be necessary. For instance, titanium tetrachloride (TiCl4) has been used to mediate the amidation of a range of carboxylic acids, including those with electron-withdrawing groups. nih.gov

Table 1: General Conditions for Esterification and Amidation of Aromatic Carboxylic Acids

| Reaction | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H₂SO₄), Heat | Ester | orgsyn.orgresearchgate.net |

| Amidation (via acyl chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Amide | fishersci.co.uk | | Amidation (coupling agent) | Amine, Coupling agent (e.g., DCC, EDC), Solvent (e.g., DMF) | Amide | luxembourg-bio.com | | Amidation (direct, catalyzed) | Amine, Catalyst (e.g., Boric acid or TiCl₄), Heat | Amide | luxembourg-bio.comnih.gov |

The decarboxylation of aromatic carboxylic acids, which involves the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction that requires high temperatures. However, the presence of certain substituents on the aromatic ring can facilitate this process. Electron-withdrawing groups, particularly in the ortho position to the carboxylic acid, can promote decarboxylation, often in the presence of a metal catalyst.

For benzoic acids, decarboxylation can proceed through different mechanisms depending on the reaction conditions. Under acidic conditions, a protolytic mechanism can occur, while under basic conditions, the decomposition of the carboxylate anion is thought to proceed via a phenyl anion intermediate. nist.gov The decarboxylation of hydroxy-substituted benzoic acids is known to be facilitated by the electronic nature of the substituent. nist.gov

Reactions of the Nitro Group on the Aromatic Ring

The nitro group is a key functional group that significantly influences the reactivity of the aromatic ring to which it is attached and can itself be transformed into other functional groups.

The nitro group of this compound can be readily reduced to an amino group (-NH₂) to form 4-amino-2-(2,4-difluorophenyl)benzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. fishersci.co.uknist.gov This is often a clean and efficient method.

Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). asianpubs.org

Other Reducing Agents: A wide range of other reagents can also be employed, including sodium hydrosulfite, sodium sulfide, and tin(II) chloride. nist.govasianpubs.org The choice of reagent can sometimes allow for selective reduction in the presence of other functional groups.

The reduction of the nitro group transforms a strongly electron-withdrawing group into a strongly electron-donating amino group, which dramatically alters the electronic properties and subsequent reactivity of the aromatic ring.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | General Conditions | Product | Reference(s) |

|---|---|---|---|

| H₂/Catalyst | Pd/C, PtO₂, or Raney Ni, Solvent (e.g., Ethanol) | Amine | fishersci.co.uknist.gov |

| Fe/HCl | Iron powder, Hydrochloric acid, Heat | Amine | asianpubs.org |

| SnCl₂/HCl | Tin(II) chloride, Hydrochloric acid | Amine | nist.govasianpubs.org |

| Zn/Acid | Zinc powder, Acetic acid or HCl | Amine | fishersci.co.uk |

The nitro group (-NO₂) is a powerful electron-withdrawing group, both through inductive and resonance effects. This strong electron-withdrawing nature has a profound impact on the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution. The nitro group deactivates the ring, making it significantly less reactive towards electrophiles compared to unsubstituted benzene.

The deactivation is a result of the reduced electron density in the aromatic ring, which makes it less nucleophilic and therefore less susceptible to attack by electron-deficient electrophiles. Furthermore, the nitro group is a meta-director in electrophilic aromatic substitution reactions. This means that if a further substitution reaction were to occur on the nitro-containing ring of this compound, the incoming electrophile would preferentially add to the position meta to the nitro group.

Reactivity of the Fluorine Atoms in the Difluorophenyl Group

The fluorine atoms on the 2,4-difluorophenyl ring are generally unreactive towards many chemical transformations. However, under specific conditions, they can participate in nucleophilic aromatic substitution (SNA_r) reactions.

For a nucleophilic attack to occur on the difluorophenyl ring, a strong nucleophile and typically harsh reaction conditions (high temperature and/or pressure) would be required. The fluorine at the 4-position of the difluorophenyl ring is para to the point of attachment to the other ring, while the fluorine at the 2-position is ortho. The electronic influence of the nitrobenzoic acid part of the molecule on the difluorophenyl ring is complex.

In related systems, such as 2,4-difluoronitrobenzene (B147775), the fluorine atom para to the nitro group is significantly more reactive towards nucleophilic substitution than the fluorine atom ortho to the nitro group. This is because the negative charge of the Meisenheimer intermediate formed during the reaction can be delocalized onto the nitro group more effectively when the attack is at the para position. nih.gov While the activating group in the title compound is not directly on the difluorophenyl ring, its electronic pull can still influence the reactivity of the fluorine atoms, making them potential sites for substitution under forcing conditions with strong nucleophiles.

Potential for Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

In the case of this compound, the nitro-substituted benzoic acid ring is highly activated for nucleophilic attack. The nitro group (NO₂) is a powerful electron-withdrawing group that can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.org The formation of this resonance-stabilized intermediate is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

While the molecule itself does not possess a typical leaving group like a halide at a position activated by the nitro group (i.e., ortho or para), the nitro group itself can sometimes be displaced by certain powerful nucleophiles under forcing conditions. More commonly, SNAr reactions would be relevant for derivatives of this acid where a leaving group is present. For instance, if the fluorine atom on the 2-fluoro-4-nitrobenzoic acid precursor was not displaced during the synthesis of the title compound, it would be highly susceptible to nucleophilic attack. In 2,4-difluoronitrobenzene, for example, the fluorine atom para to the nitro group is readily displaced by nucleophiles. nih.gov The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the more electronegative fluorine atom makes the attached carbon more electrophilic and better able to be attacked by a nucleophile. youtube.com

Electrophilic Aromatic Substitution on the Benzene Ring System

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. msu.edu The reactivity of an aromatic ring towards electrophiles is heavily influenced by the substituents it carries. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

The this compound molecule contains two aromatic rings, both of which are significantly deactivated towards electrophilic attack.

The Nitrobenzoic Acid Ring: This ring is substituted with a carboxylic acid group (-COOH) and a nitro group (-NO₂). Both are powerful deactivating, meta-directing groups. The presence of two such groups makes further electrophilic substitution on this ring extremely difficult.

The Difluorophenyl Ring: This ring is substituted with two fluorine atoms and the bulky nitrobenzoic acid group. Fluorine atoms are deactivating due to their inductive effect but are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. The entire nitrobenzoic acid substituent is strongly deactivating.

Therefore, forcing conditions would be required to achieve any further electrophilic substitution on either ring. Reactions like nitration, which typically use a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), would proceed very slowly, if at all. masterorganicchemistry.comlibretexts.org

Regioselectivity and Reaction Pathways

Regioselectivity in EAS is determined by the directing effects of the existing substituents. These effects guide the incoming electrophile to a specific position on the ring.

On the nitrobenzoic acid ring , both the nitro group and the carboxylic acid group direct incoming electrophiles to the meta position relative to themselves.

The position meta to the -NO₂ group is C5.

The position meta to the -COOH group is C6. Therefore, any potential, albeit difficult, electrophilic attack would be directed towards position C5, which is meta to the nitro group and ortho to the carboxylic acid group, or C6, which is meta to the carboxylic acid and ortho to the difluorophenyl substituent.

On the 2,4-difluorophenyl ring , the directing effects are more complex. The two fluorine atoms are ortho, para-directors.

The fluorine at C2' directs to C1', C3', and C5'.

The fluorine at C4' directs to C3' and C5'. The powerful deactivating effect of the substituents already present makes predicting a single major product challenging. However, the positions most activated by the fluorine atoms (relative to the deactivated state of the ring) would be C3' and C5'. Steric hindrance from the large nitrobenzoic acid group at C2' would likely disfavor substitution at the C3' position, making C5' the most probable, though still unlikely, site for electrophilic attack.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NO₂ (Nitro) | Benzoic Acid | Strongly Deactivating | Meta |

| -COOH (Carboxyl) | Benzoic Acid | Strongly Deactivating | Meta |

| -F (Fluoro) | Phenyl | Deactivating | Ortho, Para |

Catalytic Transformations and Derivatization

While further substitution on the aromatic rings is challenging, the existing functional groups offer pathways for various transformations and derivatizations.

Reduction of the Nitro Group: The most common and useful transformation would be the catalytic hydrogenation of the nitro group to an amine (-NH₂). This is typically achieved using catalysts like Palladium on carbon (Pd/C), Platinum, or Nickel with a hydrogen source. This would yield 4-amino-2-(2,4-difluorophenyl)benzoic acid, a versatile intermediate. This amino group can then undergo a wide range of reactions, such as diazotization to form a diazonium salt, which is a gateway to many other functional groups.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be readily converted into other functional groups.

Esterification: Reaction with an alcohol in the presence of an acid catalyst produces the corresponding ester.

Amide Formation: Conversion to an acyl chloride (using thionyl chloride or oxalyl chloride) followed by reaction with an amine yields an amide.

Reduction: The carboxylic acid can be reduced to a primary alcohol, though this requires strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Potential Derivatization Reactions

| Functional Group | Reagent(s) | Product Functional Group |

|---|---|---|

| Nitro (-NO₂) | H₂, Pd/C | Amine (-NH₂) |

| Carboxylic Acid (-COOH) | SOCl₂, then R₂NH | Amide (-CONR₂) |

| Carboxylic Acid (-COOH) | R-OH, H⁺ | Ester (-COOR) |

Reaction Kinetics and Detailed Mechanistic Investigations

Specific kinetic data for reactions involving this compound are not widely available in the surveyed literature. However, the kinetics of its potential transformations can be inferred from studies on analogous compounds.

For the catalytic hydrogenation of the nitro group , the reaction rate would depend on several factors, including catalyst type and loading, hydrogen pressure, temperature, and solvent. Kinetic studies of similar hydrogenations, such as that of 2-(4-nitrophenyl)butanoic acid, often employ models like the Langmuir-Hinshelwood mechanism to describe the reaction pathway, which involves the adsorption of reactants onto the catalyst surface. researchgate.net The process is often a complex series of consecutive reactions. researchgate.net

In nucleophilic aromatic substitution , the rate-determining step is the initial attack of the nucleophile to form the high-energy Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The rate is therefore highly dependent on the electron-withdrawing power of the substituents on the ring and the nucleophilicity of the attacking species.

For electrophilic aromatic substitution , the rate-determining step is the formation of the carbocation intermediate (the sigma complex or benzenium ion). msu.edulibretexts.org The high degree of deactivation of both rings in this compound means the activation energy for this step would be very high, leading to extremely slow reaction rates. Kinetic studies on the biodegradation of related compounds like p-nitrophenol have used Michaelis-Menten kinetics to describe the rates of transformation. ashvinichauhan.net While a different type of reaction, it illustrates the quantitative methods applied to reactions of nitroaromatic compounds.

Detailed mechanistic investigations would likely employ computational modeling and physical organic chemistry techniques, such as Hammett plots, to quantify the electronic effects of the various substituents on the reaction rates and regioselectivity of different transformations.

Synthesis and Characterization of Derivatives and Analogues of 2 2,4 Difluorophenyl 4 Nitrobenzoic Acid

Rational Design Principles for Structural Modification

The rational design of derivatives of 2-(2,4-difluorophenyl)-4-nitrobenzoic acid is guided by principles aimed at systematically altering its properties for specific applications. mdpi.com This approach moves beyond random synthesis, employing a targeted strategy to enhance desired characteristics such as reactivity, solubility, or electronic profile. Key to this is understanding the role of each component of the molecule. Modifications can be designed to improve catalytic efficiency or create a wider range of related compounds. mdpi.com

Strategic goals for modification often include:

Altering Steric Hindrance: Introducing bulky substituents can influence the conformation of the molecule, particularly the dihedral angle between the two phenyl rings. This can impact how the molecule interacts with other reagents or biological targets.

Modifying Solubility: The parent acid has limited solubility in water but is more soluble in organic solvents. solubilityofthings.com Derivatization of the polar carboxylic acid group into less polar esters or amides can significantly increase solubility in nonpolar organic solvents.

Introducing New Reactive Sites: Converting the existing functional groups into others—for example, reducing the nitro group to an amine—introduces a new site for a wide array of subsequent chemical transformations. youtube.com

These design principles allow for the systematic exploration of the chemical space around the core structure, leading to the synthesis of novel compounds with tailored properties.

Strategies for Derivatization at the Carboxylic Acid Functional Group

The carboxylic acid group is a primary target for derivatization due to its versatile reactivity. Common strategies involve its conversion into esters, amides, acyl hydrazides, or other related functional groups. thermofisher.com These transformations are well-established in organic synthesis and can be readily applied to this compound.

One of the most common methods for forming amides and esters is through the activation of the carboxylic acid with a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com This reaction is often performed in the presence of N-hydroxysulfosuccinimide to improve coupling efficiency. thermofisher.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride, which can then be reacted with a wide range of nucleophiles (alcohols, amines) to form the desired derivative. colostate.edu Esterification can also be achieved using diazomethane, particularly for creating methyl esters, although this reagent is hazardous. colostate.edu

| Derivative Type | General Method | Reagents | Reference |

|---|---|---|---|

| Amide | Carbodiimide Coupling | Amine (R-NH₂), EDAC, NHS | thermofisher.com |

| Ester | Carbodiimide Coupling | Alcohol (R-OH), EDAC, DMAP | nih.gov |

| Acyl Chloride | Chlorination | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | colostate.edu |

| Methyl Ester | Alkylation | Diazomethane (CH₂N₂) | colostate.edu |

| Acyl Hydrazide | Hydrazine Coupling | Hydrazine (H₂NNH₂), EDAC | thermofisher.com |

Chemical Modifications of the Nitro Group (e.g., leading to diazonium salt intermediates)

The nitro group is a powerful electron-withdrawing group that can be chemically transformed to grant access to a diverse range of other functionalities. The most significant modification is its reduction to a primary amino group (-NH₂), which creates a synthetic intermediate, 2-(2,4-difluorophenyl)-4-aminobenzoic acid. This aniline (B41778) derivative is a gateway to further modifications, most notably through the formation of a diazonium salt. youtube.commiracosta.edu

The process involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄) at low temperatures (typically 0–5 °C). youtube.commiracosta.edu This reaction produces a diazonium salt, such as 2-(2,4-difluorophenyl)-4-carboxybenzenediazonium chloride.

Diazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (releasing nitrogen gas) and can be replaced by a wide variety of substituents through reactions such as the Sandmeyer and Schiemann reactions. youtube.com This allows for the introduction of functionalities that are often difficult to install directly onto an aromatic ring.

| Target Functional Group | Reagent | Named Reaction (if applicable) | Reference |

|---|---|---|---|

| -Cl | CuCl/HCl | Sandmeyer Reaction | youtube.com |

| -Br | CuBr/HBr | Sandmeyer Reaction | youtube.com |

| -CN | CuCN/KCN | Sandmeyer Reaction | youtube.com |

| -F | HBF₄ (forms tetrafluoroborate (B81430) salt), then heat | Schiemann Reaction | rsc.org |

| -I | KI | N/A | youtube.com |

| -OH | H₂O, heat | N/A | youtube.com |

| -H | H₃PO₂ | Deamination | youtube.com |

Exploration of Substituents on the Difluorophenyl Moiety

The electronic nature of these substituents has a predictable impact on reactivity. Electron-donating groups can accelerate reactions where a positive charge develops on the benzylic carbon. rsc.org Conversely, electron-withdrawing groups would decelerate such reactions. These modifications can also influence the molecule's photophysical properties; for example, strongly electron-donating groups like dimethylamine (B145610) (-NMe₂) can induce significant red-shifts in absorption spectra and enhance fluorescence in related systems. mdpi.com The synthesis of analogues with varied substitution patterns on the difluorophenyl ring is a key strategy for developing compounds with precisely controlled electronic and steric profiles.

Impact of Fluorine Atom Positional Isomers on Chemical Properties and Reactivity

The specific placement of the two fluorine atoms on the phenyl ring is critical to the molecule's properties. Changing their positions from the 2,4- orientation to other isomeric forms (e.g., 2,3-, 2,5-, 2,6-, or 3,5-difluoro) would significantly alter the molecule's electronic distribution, steric environment, and reactivity. mdpi.comnih.gov

Fluorination is known to be one of the most effective methods for manipulating molecular energy levels and packing in organic materials. nih.gov The position of fluorine atoms influences:

Acidity: The pKa of the carboxylic acid is affected by the electronic influence of the difluorophenyl group. Different substitution patterns change the inductive and mesomeric effects exerted by the fluorine atoms, thereby altering the acidity.

Molecular Geometry: The steric interactions between the substituents on the two rings dictate the dihedral angle between them. For instance, a fluorine atom at the 2-position creates a different steric clash with the benzoic acid ring compared to a fluorine at the 3-position. This rotation affects the degree of π-system conjugation between the rings. nih.govresearchgate.net

Reactivity: The pattern of fluorination affects the electron density at different positions on the ring, influencing its susceptibility to further substitution reactions.

Intermolecular Interactions: Fluorine atoms can participate in hydrogen bonding and other non-covalent interactions (e.g., C-H⋯F), which can dictate crystal packing and physical properties. mdpi.com

Studies on related fluorinated polymers show that increasing the number and changing the position of fluorine atoms can systematically lower HOMO/LUMO energy levels and increase charge mobility. nih.gov Therefore, synthesizing and comparing positional isomers of 2-(difluorophenyl)-4-nitrobenzoic acid is a crucial step in understanding its structure-property relationships.

| Compound Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| 2-(2,3-Difluorophenyl)-4-nitrobenzoic acid | 1262006-28-9 | C₁₃H₇F₂NO₄ | nih.gov |

| This compound | N/A | C₁₃H₇F₂NO₄ | - |

| 2,5-Difluoro-4-nitrobenzoic acid | 116465-48-6 | C₇H₃F₂NO₄ | chemicalbook.com |

| 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | C₇H₄FNO₄ | chemicalbook.combldpharm.com |

Note: The table includes related isomers where the difluoro substitution is on the same ring as the nitro group for comparison of available isomeric structures.

Spectroscopic and Computational Characterization of Novel Derivatives

The characterization of any newly synthesized derivative of this compound relies on a combination of spectroscopic and computational methods to confirm its structure and elucidate its electronic properties.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to identify the protons on the aromatic rings. ¹³C NMR helps map the carbon skeleton. Crucially, ¹⁹F NMR is indispensable for organofluorine compounds, as the chemical shifts are highly sensitive to the electronic environment, providing clear evidence of the fluorine atoms' positions and the success of synthetic modifications. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic vibrational frequencies would be observed for the C=O stretch of the carboxylic acid (or its ester/amide derivative), the N-O stretches of the nitro group, and C-F bond vibrations. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new derivatives with high accuracy. rsc.org

Computational Characterization:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting molecular properties. nih.gov These computations can determine optimized molecular geometries, including the dihedral angle between the phenyl rings, which is influenced by steric hindrance. nih.govresearchgate.net DFT is also used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's electronic behavior and reactivity. nih.gov Theoretical IR and NMR spectra can also be calculated and compared with experimental data to aid in structural confirmation. mdpi.comresearchgate.net

| Technique | Information Obtained | Typical Observations | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment and coupling | Signals in the aromatic region (7-9 ppm) | chemicalbook.com |

| ¹⁹F NMR | Fluorine environment | Shifts characteristic of aromatic fluorine atoms | mdpi.com |

| IR Spectroscopy | Functional groups | C=O stretch (~1700 cm⁻¹), NO₂ stretches (~1530, 1350 cm⁻¹), C-F stretch (~1200 cm⁻¹) | mdpi.com |

| Mass Spectrometry | Molecular weight and formula | Precise mass corresponding to the expected chemical formula | rsc.org |

| DFT Calculations | Geometry, electronic structure | HOMO/LUMO energies, bond lengths/angles, predicted spectra | nih.gov |

Applications and Broader Significance in Organic Synthesis Research

2-(2,4-Difluorophenyl)-4-nitrobenzoic acid as a Versatile Building Block in Complex Molecule Synthesis

The molecular architecture of this compound makes it an exemplary building block, or synthon, for the synthesis of complex molecular targets. The molecule possesses several reactive handles that can be addressed with high selectivity.

The Carboxylic Acid Group: This group is a primary site for modification, readily undergoing reactions such as esterification, amidation to form benzamides, or reduction to a benzyl (B1604629) alcohol.

The Nitro Group: A powerful electron-withdrawing group, the nitro moiety can be selectively reduced to an aniline (B41778) derivative. This resulting amino group is a crucial nucleophile for constructing a wide array of heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

The Aromatic Rings: The biphenyl (B1667301) core and its fluorine substituents can be targeted for further functionalization through various cross-coupling reactions or electrophilic/nucleophilic aromatic substitutions, allowing for the generation of highly decorated scaffolds.

The potential of similar structures is well-documented. For instance, the related compound 4-Chloro-2-fluoro-5-nitrobenzoic acid has been successfully employed as a versatile building block for the solid-phase synthesis of diverse nitrogen-containing heterocycles like benzimidazoles and benzodiazepinediones. This is achieved by first immobilizing the acid, then performing a sequence of substitution, reduction of the nitro group, and cyclization. It is highly probable that this compound could serve a similar purpose, providing access to novel and complex heterocyclic libraries.

Role in the Design and Preparation of Advanced Organic Materials (e.g., via derivatives)

The biphenyl core of this compound is a key structural element in many advanced organic materials. Biphenyl derivatives are known for their rigidity and ability to form ordered structures, making them ideal for applications in materials science.

Derivatives of this compound could be explored for the creation of:

Liquid Crystals: Biphenyl carboxylic acids are known to form helical supramolecular structures and exhibit liquid crystalline phases. acs.org The specific combination of the difluoro and nitro substituents on the biphenyl framework can be expected to influence the thermal and electronic properties of such materials.

Polymers: The carboxylic acid can be converted into a monomer suitable for polymerization, leading to high-performance polymers with enhanced thermal stability and specific electronic properties conferred by the fluorinated and nitrated aromatic rings.

Organic Electronics: The electron-withdrawing nature of the nitro and difluoro-phenyl groups makes this scaffold a candidate for n-type organic semiconductors. By chemically modifying the functional groups, the electronic properties could be fine-tuned for use in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Contribution to Fundamental Research in Aromatic and Fluorinated Organic Chemistry

The strategic placement of fluorine atoms has become a cornerstone of modern medicinal and materials chemistry. nih.govresearchgate.net Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity. nih.govijfans.org

This compound serves as an excellent model compound for fundamental studies in:

Reaction Mechanism: It allows for the investigation of the electronic interplay between a carboxylic acid, a strong electron-withdrawing nitro group, and the inductively withdrawing fluorine atoms across a biphenyl system.

Fluorine Chemistry: It provides a substrate for developing and testing new fluorination or defluorination methodologies and for studying the impact of fluorine substitution on the reactivity of the other functional groups. bohrium.comnih.gov

Synthesis of Intermediates: Similar to how p-nitrobenzoic acid is a precursor to 4-aminobenzoic acid and other vital chemicals, this compound can be a starting point for a range of valuable fluorinated intermediates. google.com

Utility in Supramolecular Chemistry, including Co-crystallization Studies

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly. The functional groups on this compound make it an exceptional candidate for crystal engineering and the formation of co-crystals. acs.org

Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor and acceptor, capable of forming robust and predictable dimeric synthons (R²₂(8) graph set) with other acid molecules or heteromeric synthons with other functional groups. acs.orgacs.org

Acceptor Groups: The nitro group and fluorine atoms can act as weaker hydrogen bond acceptors, participating in C-H···O and C-H···F interactions, which further stabilize the crystal lattice.

The utility of related nitrobenzoic acids in this area is well-established. For example, 2-Chloro-4-nitrobenzoic acid has been used to form numerous co-crystals and molecular salts with compounds of pharmaceutical relevance, demonstrating its reliability as a co-former. acs.orgnih.gov These studies show that the carboxylic acid and nitro groups are pivotal in forming predictable hydrogen-bonded networks.

Below is an interactive table summarizing common supramolecular synthons observed in related benzoic acid derivatives, which are highly anticipated for this compound.

| Synthon Type | Interacting Groups | Typical Interaction | Reference Compound Example |

|---|---|---|---|

| Homomeric Dimer | Carboxylic Acid + Carboxylic Acid | O-H···O Hydrogen Bond | 2-Chloro-4-nitrobenzoic acid acs.org |

| Heteromeric Synthon | Carboxylic Acid + Pyridine | O-H···N Hydrogen Bond | 2-Chloro-4-nitrobenzoic acid with Isonicotinamide nih.gov |

| Heteromeric Synthon | Carboxylic Acid + Amide | O-H···O Hydrogen Bond | Biphenyl-based amides chinesechemsoc.org |

| Weak Interaction | Aromatic C-H + Nitro O | C-H···O Hydrogen Bond | 1,3,5-Trinitrobenzene researchgate.net |

Future Research Directions and Potential for Chemical Innovation

The potential for this compound in chemical innovation is vast. Future research is likely to focus on several key areas:

Medicinal Chemistry: Given that a significant percentage of commercial pharmaceuticals contain fluorine, this compound is a prime candidate for use as a scaffold or intermediate in drug discovery. researchgate.net Its derivatives could be screened for various biological activities, leveraging the known benefits of fluorination on pharmacokinetic properties.

Crystal Engineering: A systematic exploration of its co-crystallization potential with a wide range of Active Pharmaceutical Ingredients (APIs) could lead to the discovery of new solid forms of drugs with improved properties, such as solubility or stability.

Advanced Materials: The synthesis and characterization of polymers and liquid crystals derived from this molecule could yield materials with novel thermal, optical, or electronic properties.

Synthetic Methodology: The development of efficient, scalable, and green synthetic routes to this compound and its derivatives will be crucial for unlocking its full potential.

Q & A

Q. What are the recommended synthetic pathways for 2-(2,4-Difluorophenyl)-4-nitrobenzoic acid, and what experimental conditions optimize yield?

The synthesis typically involves multi-step reactions, including aromatic substitution and coupling. For example:

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2,4-difluorophenyl group to a nitrobenzoic acid precursor .

- Nitro group introduction via nitration under controlled conditions (e.g., mixed acid systems at low temperatures) to avoid over-nitration or ring degradation .

- Acid protection strategies (e.g., esterification of the carboxylic acid group) to prevent side reactions during nitration or coupling .

Optimal yields (>70%) are achieved with anhydrous conditions, inert atmospheres (N₂/Ar), and stoichiometric control of reagents. Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can researchers characterize the functional groups and confirm the structure of this compound?

A combination of spectroscopic and chromatographic methods is recommended:

- FT-IR : Identify the carboxylic acid (-COOH, ~2500-3300 cm⁻¹), nitro (-NO₂, ~1520 and 1350 cm⁻¹), and C-F (1090-1250 cm⁻¹) stretches .

- NMR :

- Mass spectrometry (EI-MS) : Confirm molecular weight (e.g., [M]⁺ at m/z 293) and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. What are the key challenges in analyzing the reactivity of the nitro and difluorophenyl groups under varying pH or redox conditions?

- Nitro group reduction : Under acidic conditions (e.g., Sn/HCl), the nitro group reduces to -NH₂, but competing side reactions (e.g., defluorination) may occur. Electrochemical reduction (e.g., cyclic voltammetry) provides insights into redox potentials and intermediates .

- Fluorine stability : The 2,4-difluorophenyl group is susceptible to hydrolysis under strong basic conditions (pH >10). Kinetic studies using LC-MS can track decomposition pathways .

- pH-dependent solubility : The carboxylic acid group increases solubility in basic buffers (pH >6), complicating reactions in aqueous media. Use co-solvents (e.g., DMSO) to maintain stability .

Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity or interaction with biological targets?

- DFT calculations : Model electronic properties (e.g., Fukui indices) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs electrophilic attacks to the meta position .

- Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to assess potential bioactivity. Focus on hydrogen bonding with the carboxylic acid and hydrophobic interactions with fluorinated regions .

- Solvent effects : COSMO-RS simulations optimize solvent selection for synthesis or crystallization by predicting solubility parameters .

Q. How should researchers resolve contradictions in reported data (e.g., conflicting spectroscopic assignments or reaction yields)?

- Comparative analysis : Replicate experiments using standardized protocols (e.g., identical reagent grades, temperatures) .

- High-resolution mass spectrometry (HR-MS) : Resolve ambiguities in molecular ion peaks or fragmentation patterns .

- X-ray crystallography : Definitive structural confirmation if single crystals are obtainable (e.g., slow evaporation from DMF/water) .

- Literature cross-validation : Prioritize data from authoritative sources (e.g., NIST, PubChem) over commercial databases .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.